molecular formula C8H16ClNO3 B1610657 4-Morpholinobutanoic acid hydrochloride CAS No. 39493-84-0

4-Morpholinobutanoic acid hydrochloride

Cat. No. B1610657
CAS RN: 39493-84-0
M. Wt: 209.67 g/mol
InChI Key: GQWYWIYUQZVZAV-UHFFFAOYSA-N
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Description

4-Morpholinobutanoic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO3 . It is used in the synthesis of various chemical compounds .


Molecular Structure Analysis

The molecular structure of 4-Morpholinobutanoic acid hydrochloride consists of 8 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The exact structure can be determined using various spectroscopic techniques.

properties

IUPAC Name

4-morpholin-4-ylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c10-8(11)2-1-3-9-4-6-12-7-5-9;/h1-7H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWYWIYUQZVZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508437
Record name 4-(Morpholin-4-yl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Morpholinobutanoic acid hydrochloride

CAS RN

39493-84-0
Record name 4-(Morpholin-4-yl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GS Khan, BD Dickson, D Barker - Tetrahedron, 2012 - Elsevier
… Using the same procedure as for 19a with benzyl 4-aminobenzoate 9a (1.60 g, 7.04 mmol) and 4-morpholinobutanoic acid hydrochloride 18b (2.95 g, 14.1 mmol) to give the title …
Number of citations: 12 www.sciencedirect.com

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